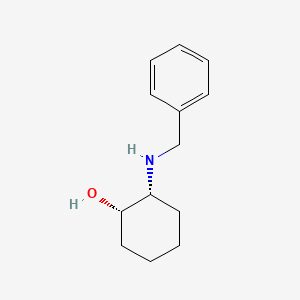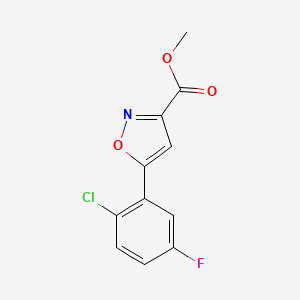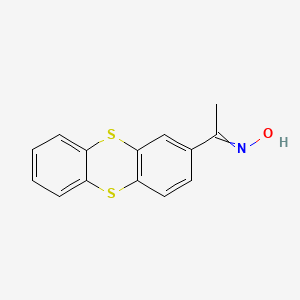
N-(1-thianthren-2-ylethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-thianthren-2-ylethylidene)hydroxylamine is a compound that features a thianthrene moiety linked to a hydroxylamine group. Thianthrene is a heterocyclic compound containing sulfur atoms, which imparts unique electrochemical properties to the molecule. The hydroxylamine group is known for its reactivity, making this compound of interest in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-thianthren-2-ylethylidene)hydroxylamine typically involves the reaction of thianthrene derivatives with hydroxylamine. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under microwave irradiation, which leads to the formation of oxadiazole compounds . The reaction conditions often include heating at 80°C in the presence of pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for scaling up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-thianthren-2-ylethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-(1-thianthren-2-ylethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of novel organic materials with unique electrochemical properties.
Mecanismo De Acción
The mechanism of action of N-(1-thianthren-2-ylethylidene)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair in bacteria. The compound acts as a radical scavenger, inhibiting the enzyme’s activity and thereby preventing bacterial proliferation . This mechanism makes it a promising candidate for developing new antibacterial agents.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-phenanthren-2-ylethylidene)hydroxylamine: Similar in structure but contains a phenanthrene moiety instead of thianthrene.
N-(1-anthracen-2-ylethylidene)hydroxylamine: Contains an anthracene moiety, differing in the aromatic system.
Uniqueness
N-(1-thianthren-2-ylethylidene)hydroxylamine is unique due to the presence of the thianthrene moiety, which imparts distinct electrochemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability.
Propiedades
Fórmula molecular |
C14H11NOS2 |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3 |
Clave InChI |
KCDSNOXSQOCEFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


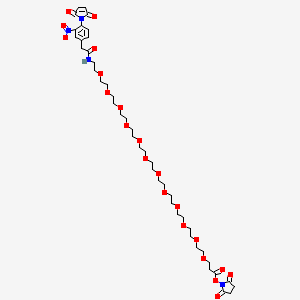
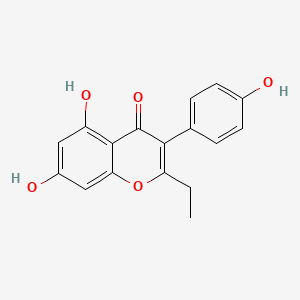
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

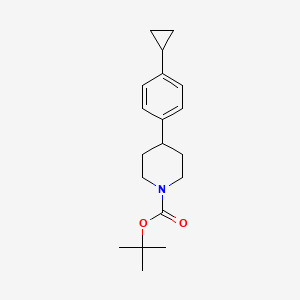


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

